2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-4-6(3-7(10)11)5(2)9-14(12,13)8-4/h8H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHXEUBSYCYPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid involves several steps. One common method includes the reaction of sulfamide with alpha and beta diketones . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The thiadiazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Pharmacological Applications
Antiparasitic Activity
Research indicates that derivatives of the thiadiazine structure exhibit broad-spectrum antiparasitic activity. For instance, compounds similar to 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid have been found effective against various parasites such as Trypanosoma brucei and Leishmania species. High-throughput screening of compounds within this chemical class has identified several leads with promising activity against these pathogens .
Antiviral Properties
The compound has also shown potential antiviral properties, particularly against HIV. Studies have demonstrated that certain thiadiazine derivatives possess anti-HIV activity, making them candidates for further development in antiviral therapies .
Antitumor Activity
In addition to its antiparasitic and antiviral effects, research has highlighted the antitumor potential of thiadiazine derivatives. Compounds have been synthesized that demonstrate significant inhibitory effects on tumor cell lines, suggesting their utility in cancer treatment protocols .
Synthesis and Functionalization
The synthesis of this compound involves multiple steps including the reaction of sulfamide with diketones. Selective functionalization has been explored to enhance its biological activity and optimize its pharmacological profile .
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Sulfamide + Diketone | Formation of thiadiazine ring |
| 2 | Functionalization | Alkylating agents | Derivatives with enhanced activity |
| 3 | Purification | Crystallization techniques | Isolation of pure compound |
Case Studies
Case Study 1: Antiparasitic Screening
A recent study identified several compounds based on the thiadiazine scaffold through high-throughput screening. Compounds showed low micromolar activity against Trypanosoma cruzi, indicating their potential as new antiparasitic agents. The study utilized machine learning models to predict the efficacy of these compounds based on their chemical structure .
Case Study 2: Antiviral Evaluation
In vitro analysis of thiadiazine derivatives demonstrated significant inhibition of HIV replication. The structure-activity relationship studies revealed that modifications at specific positions on the thiadiazine ring could enhance antiviral potency. This research underscores the importance of chemical modifications in developing effective antiviral agents .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazine Derivatives
Ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)benzoate
- Structure : The ethyl ester derivative replaces the acetic acid group with a benzoate ester.
- Properties: Increased lipophilicity (logP ~2.1 estimated) compared to the carboxylic acid form. The monoclinic crystal system (P2₁) has unit cell parameters a = 10.3943 Å, b = 6.6089 Å, c = 10.6563 Å, and β = 94.982°, with hydrogen bonding along the [111] axis .
2-(3,5-Dimethyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazin-2-yl)acetic Acid
- Structure : Positional isomer with the acetic acid group at the 2-position instead of 3.
- Impact: Altered electronic distribution may affect ring planarity and intermolecular interactions. No explicit activity data are reported, but positional isomerism often leads to divergent biological profiles .
Thiazole-Containing Analogs
2-[2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid
- Structure : Combines a thiazole ring with a sulfolane (thiolan) moiety.
- Properties: Molecular weight = 261.32 g/mol, IUPAC name highlights the thiolan-3-yl substitution.
- Activity : Thiazole derivatives often exhibit antiviral or antimicrobial activity, but direct comparisons to the thiadiazine core are lacking .
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic Acid
Hybrid and Functionalized Derivatives
2-{4-[(4-Methyl-1,3-thiazole-5-yl)amido]phenyl}acetic Acid
- Structure : Phenyl-acetic acid scaffold linked to a thiazole via an amide bond.
- Amide bonds enable hydrogen bonding with biological targets, similar to the carboxylic acid in the parent compound .
Structural and Functional Analysis Table
Key Research Findings
- Anti-HIV Activity : The thiadiazine sulfone core in the parent compound is critical for mimicking nucleoside analogs, as seen in earlier derivatives .
- Hydrogen Bonding : Carboxylic acid groups enhance crystal stability and target interaction compared to esters or amides .
- Synthetic Flexibility : Thiadiazine derivatives are synthesized via sulfamide-diketone condensation, while thiazole analogs require cyclization with thioureas or Lawesson’s reagent .
Biological Activity
2-(3,5-Dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid is a compound that belongs to the class of thiadiazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₅H₈N₂O₂S
- Molecular Weight: 162.276 g/mol
- CAS Registry Number: 533-74-4
- IUPAC Name: this compound
Biological Activity Overview
Thiadiazine derivatives have been extensively studied for their biological activities. The specific compound of interest has shown promising results in various assays related to antimicrobial activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds containing the thiadiazine moiety have been reported to have activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) lower than standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazine Derivative A | S. aureus | 32.6 |
| Thiadiazine Derivative B | E. coli | 47.5 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various thiadiazine derivatives for their efficacy against different bacterial strains. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited enhanced antibacterial activity compared to controls .
- Therapeutic Applications : The anti-inflammatory properties of thiadiazine derivatives have also been explored. For example, certain derivatives have shown potential in reducing carrageenan-induced edema in animal models, suggesting their applicability as anti-inflammatory agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxo group may play a crucial role in its interaction with microbial enzymes or cellular targets.
Q & A
Q. Basic
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and packing motifs. For instance, monoclinic (P2₁) and orthorhombic (Pna2₁) crystal systems have been reported, with unit cell parameters (e.g., a = 10.3943 Å, β = 94.982°) .
- NMR/FTIR : Confirms functional groups (e.g., sulfonyl, carboxylic acid) and substituent positions.
- Mass spectrometry : Validates molecular weight (e.g., M = 308.35 g/mol for ester derivatives) .
How can structural ambiguities in crystallographic data be resolved?
Q. Advanced
- Use SHELXL for refinement: Apply restraints for disordered atoms and leverage the TWIN command for twinned data (common in monoclinic systems) .
- OLEX2 integration : Combines structure solution (via dual-space algorithms) with real-space refinement and visualization of hydrogen-bonding networks (e.g., C=O⋯H interactions along the [111] axis) .
- Validate against high-resolution data (>1.0 Å) to minimize model bias .
How can reaction conditions be optimized for higher yields?
Q. Advanced
- Catalyst screening : Test acidic (e.g., H₂SO₄) or basic catalysts for esterification efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Reaction monitoring : Use HPLC or in-situ FTIR to track intermediate formation and reduce side products .
How to address discrepancies in reported biological activities (e.g., anti-HIV vs. other targets)?
Q. Advanced
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., benzoate or propanoate derivatives) to isolate pharmacophores .
- Assay standardization : Use consistent cell lines (e.g., MT-4 for HIV-1) and control compounds (e.g., zidovudine) to normalize activity data .
- Molecular docking : Map electrostatic interactions with target proteins (e.g., HIV-1 reverse transcriptase) to explain potency variations .
What are the key structural motifs derived from crystallography?
Q. Basic
- Planar thiadiazine ring : Distorted chair conformation with S=O bond lengths of 1.43–1.45 Å .
- Hydrogen-bonding networks : Carboxylic acid dimers (O⋯H distance = 1.82 Å) stabilize crystal packing .
- Torsional angles : Methyl groups introduce steric hindrance (C3-C4-S1-N1 angle = 112.3°) .
How to refine structures with twinned or low-resolution data?
Q. Advanced
- SHELXL TWIN commands : Define twin laws (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) and refine batch scaling factors .
- Rigid-body refinement : Apply to well-ordered regions before addressing disordered moieties.
- Validation tools : Use PLATON or CheckCIF to flag outliers (e.g., ADP mismatches) .
What mechanistic insights exist for its biological activity?
Q. Advanced
- Sulfonyl group reactivity : May act as a hydrogen-bond acceptor with viral proteases .
- Electrophilic substitution : Methyl groups modulate lipophilicity and membrane permeability .
- In vitro assays : Test cytotoxicity (e.g., CC₅₀ in PBMCs) to differentiate specific vs. nonspecific effects .
Notes
- Software Tools : SHELX (refinement), OLEX2 (visualization), and PLATON (validation) are critical for crystallographic workflows .
- Data Contradictions : Cross-validate spectral and crystallographic data with computational models (e.g., DFT for bond lengths) .
- Ethical Use : Adhere to laboratory safety protocols (e.g., handling thionyl chloride in fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
